molecular formula C8H10N2O4 B2701124 3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid CAS No. 1342233-62-8

3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid

Cat. No.: B2701124
CAS No.: 1342233-62-8
M. Wt: 198.178
InChI Key: NSPIYXMTLICLMZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid, also known as pyrazinoic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of pyrazine-2-carboxylic acid derivatives involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines . In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and characterized using IR, NMR, and mass spectrums .


Molecular Structure Analysis

The molecular structure of pyrazine-2-carboxylic acid derivatives has been studied using single crystal X-ray diffraction and powder X-ray diffraction . The pca ligand chelates to the metal centers in a tris-chelating arrangement through proximal nitrogen and oxygen donor atoms .


Chemical Reactions Analysis

Pyrazine-2-carboxylic acid derivatives have been used in the synthesis of coordination complexes . They have also been used in the synthesis of novel anticancer agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine-2-carboxylic acid derivatives depend on their specific structure. For example, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid has a molecular weight of 182.14 and a melting point of 116-117 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis and structural analysis of highly substituted pyrazole ligands and their complexes with metal ions like platinum(II) and palladium(II). For example, compounds with pyrazine and carboxylic acid functionalities have been utilized as ligands in the formation of metal complexes, which are of interest for their potential catalytic, pharmaceutical, and materials applications (Budzisz, Małecka, & Nawrot, 2004).

Crystallography and Cocrystal Formation

Research into the cocrystallization behavior of pyrazinecarboxamide derivatives with various carboxylic acids equipped with additional hydrogen bonding sites has provided valuable insights into crystal engineering and pharmaceutical formulation. The study of these cocrystals can inform the design of new pharmaceuticals with improved properties, such as solubility and stability (Adalder, Sankolli, & Dastidar, 2012).

Biological Activity and Pharmaceutical Applications

Derivatives of pyrazine, including those with carboxylic acid functionalities, have been explored for their biological activities. Studies have shown that certain pyrazine N-oxides exhibit antibacterial and antituberculous activity, highlighting their potential as pharmaceutical agents (Elina, Musatova, Peresleni, & Padeĭskaya, 1976). Additionally, compounds structurally related to pyrazine-2-carboxamide have been examined for their antimicrobial activity and potential pharmaceutical applications, providing insights into the design of new drugs (Chylewska et al., 2016).

Material Science and Film-forming Properties

In the field of materials science, pyrazine derivatives have been investigated for their film-forming properties. For instance, 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid and related compounds have been synthesized and their film-forming capabilities studied, which could have applications in coatings, sensors, and electronic devices (Zhao Xiu-tai, 1992).

Mechanism of Action

While the exact mechanism of action of 3-(2-Methoxyethoxy)pyrazine-2-carboxylic acid is not clear, pyrazine-2-carboxylic acid derivatives have been explored as potential anticancer agents . They have shown cytotoxic activity against various cancer cell lines .

Safety and Hazards

Pyrazine-2-carboxylic acid is moderately toxic by ingestion . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Research on pyrazine-2-carboxylic acid derivatives is ongoing, with a focus on developing more active analogues . These compounds have potential applications in the treatment of tuberculosis and cancer .

Properties

IUPAC Name

3-(2-methoxyethoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-4-5-14-7-6(8(11)12)9-2-3-10-7/h2-3H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPIYXMTLICLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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